Home > Products > Screening Compounds P147399 > N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide - 538337-50-7

N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Catalog Number: EVT-2807615
CAS Number: 538337-50-7
Molecular Formula: C19H14N4O2S
Molecular Weight: 362.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing the 1,3,4-oxadiazole ring system, particularly those with a sulfanyl acetamide substituent at the 2-position, constitute a class of heterocyclic compounds actively investigated for their potential therapeutic applications. These compounds often exhibit a diverse range of biological activities, making them valuable candidates for drug discovery and development. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Step 1: Formation of the 1,3,4-oxadiazole-2-thiol: A carboxylic acid is first converted to its corresponding ester, followed by the formation of a hydrazide. The hydrazide is then cyclized with carbon disulfide (CS2) in the presence of a base, such as potassium hydroxide (KOH), to yield the 1,3,4-oxadiazole-2-thiol. [, , , , , , , , , ]

  • Step 2: Formation of the N-substituted-2-bromoacetamide: An aryl or alkyl amine is reacted with 2-bromoacetyl bromide in a suitable solvent, typically dichloromethane (DCM) or an aqueous basic medium, to obtain the desired N-substituted-2-bromoacetamide. [, , , , , , , , , ]

  • Step 3: Coupling of the oxadiazole-2-thiol and bromoacetamide: The 1,3,4-oxadiazole-2-thiol is coupled with the N-substituted-2-bromoacetamide in the presence of a base, typically sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to yield the final compound. [, , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives with a sulfanyl acetamide side chain consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, with a sulfur atom linking the ring to an acetamide moiety. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Structural characterization of these compounds is typically performed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). [, , , , , , , , , , ]

Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives with a sulfanyl acetamide side chain mainly involve the nucleophilic substitution reaction of the thiol group with various electrophiles, such as alkyl/aryl halides. This allows for the introduction of diverse substituents on the sulfur atom, further expanding the chemical diversity of this class of compounds. [, , , , , ]

For instance, some compounds in this class act as enzyme inhibitors, blocking the activity of enzymes involved in various biological processes. Others may act as receptor antagonists, preventing the binding of natural ligands to their receptors and thereby modulating signaling pathways. [, , , , , ]

Applications
  • Antimicrobial activity: Several studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives against various bacterial and fungal strains. These compounds may act by inhibiting bacterial cell wall synthesis, interfering with DNA replication, or disrupting other essential cellular processes. [, , , , , , , , , , , , , , ]

  • Antitumor activity: Some 1,3,4-oxadiazole derivatives have shown promising anticancer activities against various cancer cell lines. These compounds may induce apoptosis, inhibit cell proliferation, or interfere with angiogenesis. [, , , ]

  • Antioxidant activity: Certain 1,3,4-oxadiazole derivatives have exhibited antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. [, ]

  • Enzyme inhibition: 1,3,4-oxadiazole derivatives have been investigated as inhibitors of various enzymes, including cholinesterases, α-glucosidase, urease, and lipoxygenase. These inhibitory activities may contribute to their potential therapeutic applications in Alzheimer's disease, diabetes, and other conditions. [, , , , , , ]

1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Compound Description: 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a compound that has been studied for its crystal structure and packing interactions. In the crystal structure, molecules of this compound are linked into chains by various hydrogen bonds, including C—H⋯O, C—H⋯N, and C—H⋯S.

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Compound Description: N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a molecule synthesized from indole-3-acetic acid and a 1,3,4-oxadiazole ring. It has been studied for its stress degradation profile and potential as a pharmaceutical agent.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is part of a series of compounds synthesized and evaluated for their antibacterial potential and cytotoxicity. These molecules, containing both 1,4-benzodioxane and 1,3,4-oxadiazole rings, showed potent antibacterial activity and moderate toxicity in hemolytic assays.

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Compound Description: 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide was synthesized through S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide. The structure of this novel compound was confirmed by IR, NMR, and mass spectral data.

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole heterocycles, was synthesized and evaluated for their therapeutic potential against Alzheimer’s disease and diabetes. The compounds demonstrated varying degrees of enzyme inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: These compounds represent a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. The compounds were synthesized in a three-step process starting from 2-(1H-indol-3-yl)acetic acid, and they demonstrated antibacterial and hemolytic activity. Additionally, several compounds within this series exhibited enzyme inhibition against α-glucosidase, butyrylcholinesterase, and lipoxygenase, supported by molecular docking results.

N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: This series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide was synthesized and screened for antimicrobial and hemolytic activity. The compounds displayed varying levels of activity against various microbial species, and most exhibited low toxicity.

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

Compound Description: These compounds were prepared via a multi-step process starting with 2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide. , These compounds contain both a 1,3,4-oxadiazole ring and a β-lactam ring and were subsequently tested for their antibacterial and antifungal activities.

N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides

Compound Description: This series encompasses N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides, which were synthesized and assessed for their antimicrobial and hemolytic activity. These compounds demonstrated varying levels of activity against different microbial species and were generally found to be of low toxicity.

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: This series of compounds, 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides, were synthesized and evaluated for their enzyme inhibition properties against cholinesterases and α-glucosidase enzymes. The compounds' cytotoxic behavior was assessed using a brine shrimp assay, and molecular docking studies were performed to support the enzyme inhibitor potential.

1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

Compound Description: This series includes novel 1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides and their 5-unsubstituted analogues. These compounds were synthesized using N-alkylation reactions and evaluated for their anticancer activity in vitro. Some compounds exhibited selective activity against leukemia, colon, and renal cancer cell lines.

2-Chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol

Compound Description: This series encompasses 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol, synthesized and evaluated for their cytotoxicity against PANC-1, HepG2, and MCF7 cell lines. The synthesized compounds were characterized using LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis. The study identified compounds with significant cytotoxic activity on PANC-1 and HepG2 cell lines.

Chalcones bridged with 1,3,4-oxadiazole linkers

Compound Description: This series involves novel chalcone analogs containing 1,3,4-oxadiazole linkers. The compounds were designed and synthesized to improve antibacterial activity. Their antibacterial potency was evaluated against various Gram-positive and Gram-negative microorganisms, as well as fungal strains. Several compounds demonstrated improved activity compared to standard drugs.

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide clubbed substituted 5-phenyl-1,3,4-oxadiazole-2-thiol

Compound Description: This series comprises compounds synthesized by reacting 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide with substituted 5-phenyl-1,3,4-oxadiazole-2-thiol. These compounds were assessed for their antitubercular activity against Mycobacterium tuberculosis H37Rv.

Quinazolinone-5-(4-chlorophenyl)1,3,4-oxadiazole conjugates

Compound Description: These compounds are hybrid molecules consisting of quinazolinone and 1,3,4-oxadiazole moieties, synthesized via a multi-step reaction procedure. These conjugates were evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines using MTT assay. Some of the compounds showed significant cytotoxic activity, particularly against the HeLa cell line.

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide and its derivatives were designed as potential inhibitors of Collapsin response mediator protein 1 (CRMP1) for the treatment of small cell lung cancer. These compounds were synthesized and characterized using various spectroscopic methods, and their in vitro biological evaluation was carried out using the NCI-H2066 cell line. The study showed promising results with the p-nitro substituted derivative exhibiting significant activity against the human lung cancer cell line.

N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide, 5-[(naphthalen-2-yloxy)methyl]1,3,4-oxadiazole-2-thiol

Compound Description: These compounds, N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide and 5-[(naphthalen-2-yloxy)methyl]1,3,4-oxadiazole-2-thiol, were part of a study investigating the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives. They were docked against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) to evaluate their potential in tumor inhibition, free radical scavenging, and analgesic and anti-inflammatory activities.

2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)phenyl)acetamide

Compound Description: This compound is a potent and orally active inhibitor of gastrin-mediated gastric acid secretion. It was developed through the optimization of 1,3,4-benzotriazepine-based CCK2 receptor antagonists to achieve nanomolar affinity for recombinant, human CCK2 receptors with high selectivity over CCK1 receptors. The compound effectively inhibits pentagastrin-stimulated gastric acid secretion in rats and dogs via both intravenous and oral administration.

N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus

Compound Description: This series encompasses N-substituted acetamide derivatives containing both an azinane (piperidine) and a 1,3,4-oxadiazole ring. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The study identified several compounds exhibiting moderate inhibitory activity against bacterial growth.

1,3,4-oxadiazole derivatives of nalidixic acid

Compound Description: This series comprises 1,3,4-oxadiazole derivatives synthesized from nalidixic acid through a multistep process. The compounds were characterized using various spectroscopic methods and evaluated for their antimicrobial activity. The study explored the potential of these derivatives and their copper complexes as therapeutic agents.

1,3,4-oxadiazole-benzothiazole and hydrazone derivatives

Compound Description: This series involves novel 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives synthesized using 3-methoxyphenol as a starting material. , The compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, as well as their antiproliferative activity against A549 lung and MCF7 breast cancer cell lines. The study identified compounds with significant antimicrobial and antiproliferative activities.

N-phenyl-2-({5-[(2-(phenoxymethyl)benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

Compound Description: N-phenyl-2-({5-[(2-(phenoxymethyl)benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide is a novel compound containing a benzimidazole moiety linked to a 1,3,4-oxadiazole ring via a methylene bridge. This compound was synthesized and characterized using NMR techniques, revealing the presence of both trans and cis isomers due to restricted rotation around the thioether bond. The study focused on the structural elucidation and isomeric ratios of this compound.

2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide

Compound Description: This compound is part of a series of 1,3,4-oxadiazoles containing pyrazolones, synthesized using a microwave-assisted method. The study highlights the efficiency of microwave irradiation in achieving higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods.

Properties

CAS Number

538337-50-7

Product Name

N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

IUPAC Name

N-naphthalen-1-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C19H14N4O2S

Molecular Weight

362.41

InChI

InChI=1S/C19H14N4O2S/c24-17(21-16-9-3-6-13-5-1-2-8-15(13)16)12-26-19-23-22-18(25-19)14-7-4-10-20-11-14/h1-11H,12H2,(H,21,24)

InChI Key

QYYSDQMSRKCKOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.